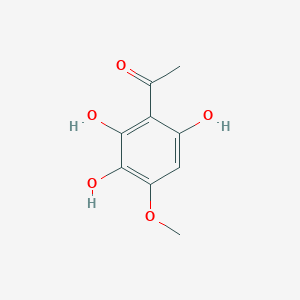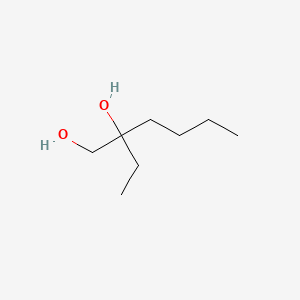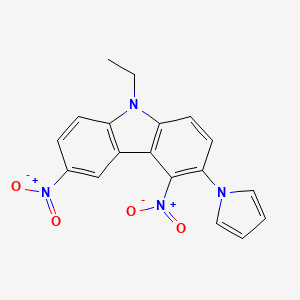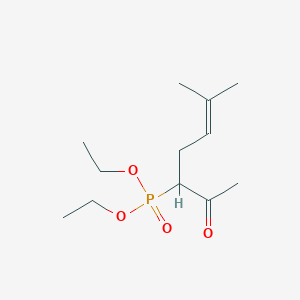![molecular formula C11H15N3O2 B14007852 [1-(4-Ethoxyphenyl)ethylideneamino]urea](/img/structure/B14007852.png)
[1-(4-Ethoxyphenyl)ethylideneamino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-Ethoxyphenyl)ethylideneamino]urea: is an organic compound with the molecular formula C11H15N3O2 It is characterized by the presence of an ethoxyphenyl group attached to an ethylideneamino moiety, which is further connected to a urea group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Ethoxyphenyl)ethylideneamino]urea typically involves the reaction of 4-ethoxybenzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then reacted with urea under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: [1-(4-Ethoxyphenyl)ethylideneamino]urea can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the ethoxyphenyl ring or the urea moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, [1-(4-Ethoxyphenyl)ethylideneamino]urea is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials and catalysts.
Biology: In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. It can be used in assays to study its effects on various biological systems.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. Researchers may study its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.
Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure makes it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of [1-(4-Ethoxyphenyl)ethylideneamino]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
[1-(4-Methoxyphenyl)ethylideneamino]urea: Similar structure with a methoxy group instead of an ethoxy group.
[1-(4-Chlorophenyl)ethylideneamino]urea: Contains a chlorophenyl group instead of an ethoxyphenyl group.
[1-(4-Nitrophenyl)ethylideneamino]urea: Features a nitrophenyl group in place of the ethoxyphenyl group.
Uniqueness: The uniqueness of [1-(4-Ethoxyphenyl)ethylideneamino]urea lies in its ethoxyphenyl group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.
特性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
[1-(4-ethoxyphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C11H15N3O2/c1-3-16-10-6-4-9(5-7-10)8(2)13-14-11(12)15/h4-7H,3H2,1-2H3,(H3,12,14,15) |
InChIキー |
VLCOIGQWNPUBQS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,6-Trimethoxy-5-methyl-5,6-dihydro-9H-benzo[c][1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B14007771.png)
![1,1'-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea]](/img/structure/B14007776.png)

![N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14007782.png)


![N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine](/img/structure/B14007786.png)
![[6-(Prop-2-en-1-yl)-1,3-benzodioxol-5-yl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate](/img/structure/B14007794.png)

![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B14007815.png)

![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B14007833.png)

![2,2'-Sulfonylbis[N-(4-methoxyphenyl)-N-methylbenzamide]](/img/structure/B14007839.png)
